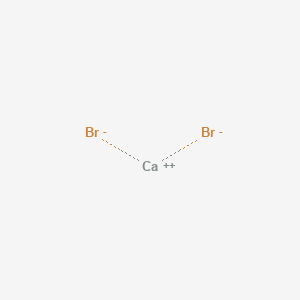

Bromuro de calcio

Descripción general

Descripción

El bromuro de calcio es un compuesto inorgánico con la fórmula química CaBr₂ . Es un sólido cristalino blanco a temperatura ambiente y es altamente soluble en agua. Este compuesto se clasifica como un haluro divalente, lo que significa que contiene dos iones bromuro por cada ion calcio. El this compound se utiliza en diversas aplicaciones, incluyendo fluidos de perforación, medicamentos para neurosis, mezclas refrigerantes, conservantes de alimentos, fotografía y retardantes de llama .

Aplicaciones Científicas De Investigación

El bromuro de calcio tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como agente bromante para convertir compuestos orgánicos en sus derivados de bromuro.

Biología: Se emplea en neurología como anticonvulsivo en algunas sales de bromuro.

Medicina: Se utiliza en medicamentos para neurosis.

Industria: Se utiliza en fluidos de perforación para la industria del petróleo y gas para controlar la presión y evitar el colapso de las paredes de los pozos de petróleo. .

Mecanismo De Acción

El mecanismo de acción del bromuro de calcio varía dependiendo de su aplicación:

En Fluidos de Perforación: Actúa como una solución acuosa densa para controlar la presión en los pozos de petróleo.

Compuestos Similares:

- Cloruro de Calcio (CaCl₂)

- Fluoruro de Calcio (CaF₂)

- Yoduro de Calcio (CaI₂)

Comparación:

- Cloruro de Calcio: Similar en términos de solubilidad y naturaleza higroscópica, pero se utiliza más extensamente en la deshielo y como agente secante.

- Fluoruro de Calcio: Menos soluble en agua y se utiliza principalmente en la producción de ácido fluorhídrico y como fundente en metalurgia.

- Yoduro de Calcio: Similar en solubilidad, pero se utiliza en la suplementación de yodo y como fuente de yodo en la síntesis orgánica.

El this compound destaca por sus aplicaciones específicas en fluidos de perforación, fotografía y como agente bromante .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El bromuro de calcio se puede sintetizar a través de varios métodos:

-

Reacción de Carbonato de Calcio o Óxido de Calcio con Ácido Bromhídrico: [ \text{CaCO₃} + 2\text{HBr} \rightarrow \text{CaBr₂} + \text{CO₂} + \text{H₂O} ] [ \text{CaO} + 2\text{HBr} \rightarrow \text{CaBr₂} + \text{H₂O} ]

-

Reacción de Calcio Metálico con Bromo Elemental: [ \text{Ca} + \text{Br₂} \rightarrow \text{CaBr₂} ]

Métodos de Producción Industrial: En entornos industriales, el this compound se produce típicamente haciendo reaccionar óxido de calcio o carbonato de calcio con bromo en presencia de un agente reductor como el ácido fórmico o el formaldehído .

Tipos de Reacciones:

-

Oxidación: Cuando se calienta fuertemente en el aire, el this compound reacciona con el oxígeno para producir óxido de calcio y bromo: [ 2\text{CaBr₂} + \text{O₂} \rightarrow 2\text{CaO} + 2\text{Br₂} ]

-

Sustitución: El this compound puede sufrir reacciones de sustitución en las que los iones bromuro son reemplazados por otros iones haluro.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Oxígeno (O₂)

Agentes Reductores: Ácido fórmico (HCO₂H), formaldehído (CH₂O)

Productos Principales:

Oxidación: Óxido de calcio (CaO) y bromo (Br₂)

Sustitución: Diversas sales de haluro dependiendo del haluro sustituto

Comparación Con Compuestos Similares

- Calcium Chloride (CaCl₂)

- Calcium Fluoride (CaF₂)

- Calcium Iodide (CaI₂)

Comparison:

- Calcium Chloride: Similar in terms of solubility and hygroscopic nature but used more extensively in de-icing and as a drying agent.

- Calcium Fluoride: Less soluble in water and primarily used in the production of hydrofluoric acid and as a flux in metallurgy.

- Calcium Iodide: Similar in solubility but used in iodine supplementation and as a source of iodine in organic synthesis.

Calcium bromide stands out due to its specific applications in drilling fluids, photography, and as a brominating agent .

Propiedades

Número CAS |

7789-41-5 |

|---|---|

Fórmula molecular |

Br2Ca |

Peso molecular |

199.89 g/mol |

Nombre IUPAC |

calcium;dibromide |

InChI |

InChI=1S/2BrH.Ca/h2*1H;/q;;+2/p-2 |

Clave InChI |

WGEFECGEFUFIQW-UHFFFAOYSA-L |

SMILES |

[Ca+2].[Br-].[Br-] |

SMILES canónico |

[Ca+2].[Br-].[Br-] |

Punto de ebullición |

1815 °C BP: 806-812 °C, very deliquescent |

Color/Form |

Deliquescent granules or orthorhombic crystals Rhombohedral crystals; hygroscopic Colorless, orthorhombic, deliquescent crystals Becomes yellow on exposure to ai |

Densidad |

3.38 g/cu cm 3.4 g/cm³ |

melting_point |

742 °C MP: 730 °C (anhydrous) 730 °C |

Key on ui other cas no. |

7789-41-5 |

Descripción física |

Deliquescent odorless solid; Turns yellow on extended exposure to air; [Merck Index] White hygroscopic solid; [ICSC] White crystalline solid; Odorless; [Alfa Aesar MSDS] WHITE HYGROSCOPIC POWDER. |

Pictogramas |

Corrosive; Irritant |

Vida útil |

Stable under recommended storage conditions. |

Solubilidad |

In water, 156 g/100 g water at 25 °C Water solubilty[Table#8606] In water, 1420 g/L at 30 °C Very soluble in water For more Solubility (Complete) data for Calcium bromide (6 total), please visit the HSDB record page. Solubility in water, g/100ml at 30 °C: 142 |

Sinónimos |

CaBr2, Calcium bromide |

Origen del producto |

United States |

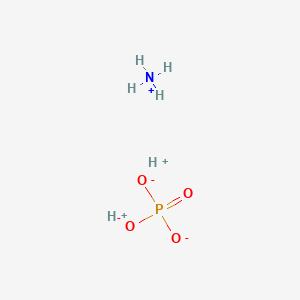

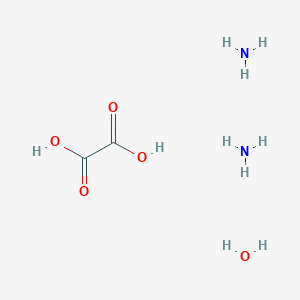

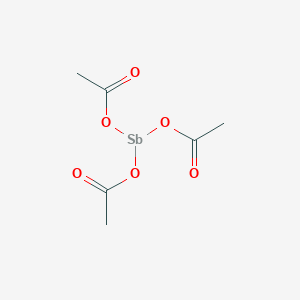

Synthesis routes and methods

Procedure details

Q1: What is the molecular formula and weight of calcium bromide?

A1: Calcium bromide has the molecular formula CaBr2 and a molecular weight of 199.89 g/mol.

Q2: How does the addition of calcium bromide affect the vapor-liquid equilibrium of the acetone-methanol system?

A: Research indicates that adding CaBr2 to an acetone-methanol system results in a "crossover behavior" – a mixture of salt-in and salt-out effects []. Notably, adding 0.3 M CaBr2 can eliminate the azeotropic point in this system.

Q3: How does the concentration of calcium bromide solution affect its refractive index for transparent soil applications?

A: The refractive index (RI) of CaBr2 solution increases with increasing concentration []. This is crucial when matching the RI of the solution with silica gel particles to achieve high transparency in artificial core samples.

Q4: Can calcium bromide be used as a catalyst in organic synthesis?

A: Yes, CaBr2 has proven to be an efficient catalyst for synthesizing dihydropyrimidinone derivatives [, ]. It facilitates a one-pot cyclocondensation reaction between an aldehyde, a β-ketoester, and urea or thiourea under microwave irradiation, offering a rapid and environmentally friendly approach.

Q5: What are the advantages of using calcium bromide as a catalyst under grinding conditions?

A: Using CaBr2 under grinding conditions for synthesizing β-enaminoketone/ester from 1,3-dicarbonyl compounds and amines has several advantages []. These include being a mild and efficient process, being environmentally friendly, requiring only a small amount of catalyst, avoiding solvent use, enabling simple product separation, and delivering a high yield.

Q6: How do calcium chloride and calcium bromide affect the chloroplasts of aquatic plants?

A: Studies on Lemna minor (duckweed) revealed that exposure to higher concentrations (0.075 and 0.1 mol dm-3) of CaCl2 and CaBr2 resulted in changes in chloroplast morphology [, ]. The chloroplasts became larger and irregularly shaped, potentially due to starch accumulation. This highlights the potential impact of these salts on photosynthetic processes in aquatic environments.

Q7: How is calcium bromide used in transparent soil technology?

A: CaBr2 solution acts as a pore fluid in transparent synthetic sand, replicating natural soil behavior in laboratory settings [, ]. The concentration of CaBr2 is adjusted to match the refractive index of the solid phase (silica gel), allowing for visual observation of fluid flow and particle movement.

Q8: Are there applications of calcium bromide in scintillator materials?

A: Yes, Europium-doped rubidium calcium bromide (Rb4CaBr6:Eu and RbCaBr3:Eu) have been investigated as potential scintillator materials for radiation detection []. These materials exhibit promising properties such as high light yield and good energy resolution, making them suitable for applications in fields like medical imaging and security screening.

Q9: Can bromide-doped bioactive glass be used to inhibit oral biofilm formation?

A: Research has demonstrated that bioactive glass containing 5 wt% CaBr2 effectively inhibits the formation of multi-species oral biofilms []. This finding suggests a potential application of CaBr2-doped bioactive glass in dental applications, particularly for preventing infections associated with dental implants and oral surgeries.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methoxy4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzenemethanol](/img/structure/B147835.png)

![[[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B147850.png)

![[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;platinum(2+);tetrachloride](/img/structure/B147853.png)

![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)